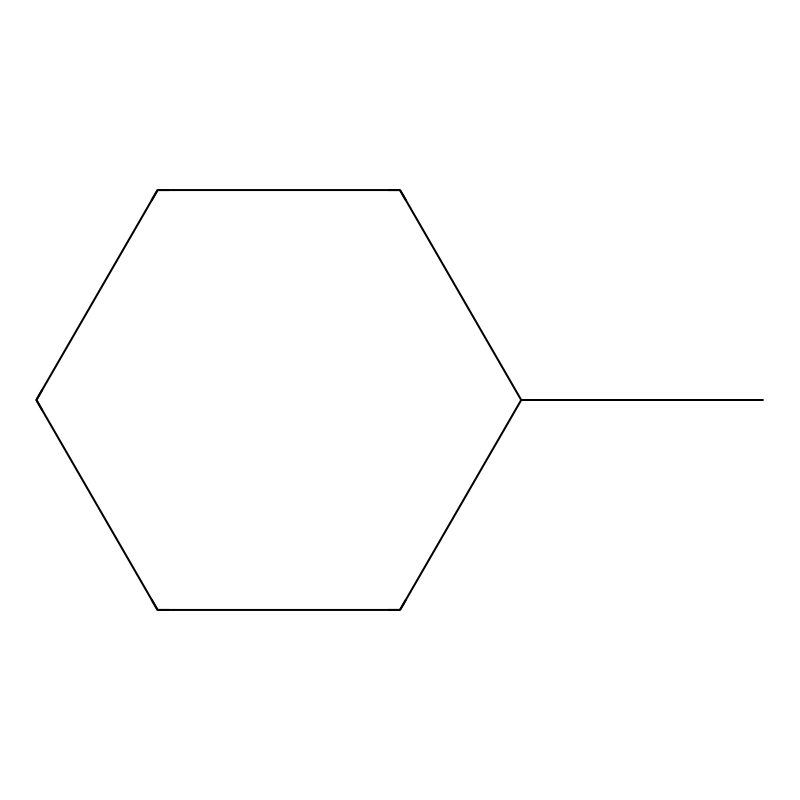

Methylcyclohexane

C6H11CH3

C7H14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H11CH3

C7H14

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.52e-04 M

SOL IN ALCOHOL, ETHER, ACETONE, BENZENE

MISCIBLE WITH PETROLEUM ETHER, CARBON TETRACHLORIDE

14.0 mg/l at 20 °C /water/

water solubility = 14.0 mg/l @ 25 °C

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Methylcyclohexane is an organic compound characterized by the molecular formula or . It is classified as a saturated hydrocarbon, specifically a cycloalkane, where a methyl group is attached to a cyclohexane ring. This compound appears as a colorless liquid with a faint odor, and it is primarily utilized as a solvent in various industrial applications. Methylcyclohexane is notable for its role in the conversion processes within naphtha reformers, where it can be transformed into toluene, enhancing the octane rating of gasoline .

Solvent and Extractant

- Organic synthesis: Methylcyclohexane is a valuable solvent for organic reactions due to its non-polarity, low water solubility, and relatively high boiling point (100.9 °C). It can dissolve various organic compounds, including fats, oils, resins, and waxes, making it useful in extracting and purifying these substances for further analysis or synthesis [].

- Chromatography: Methylcyclohexane serves as a mobile phase in various chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its volatility and ability to dissolve a broad range of analytes make it suitable for separating and analyzing various mixtures in research settings.

Reference Compound

- Nuclear Magnetic Resonance (NMR) spectroscopy: Due to its well-defined structure and lack of functional groups, methylcyclohexane is often employed as an internal standard in proton NMR spectroscopy. Its distinct peaks serve as a reference point for accurately determining the chemical shifts of other protons in the sample being analyzed.

- Calibration standard: Methylcyclohexane's known properties, such as boiling point and refractive index, allow it to be used as a calibration standard for various analytical instruments used in research, ensuring their accuracy and precision.

Research into Potential Applications

- Biofuel production: Recent research explores the potential of methylcyclohexane as a biofuel or a hydrogen carrier in fuel cell vehicles. Studies investigate its production from renewable resources like biomass and its ability to store and transport hydrogen efficiently.

- Hydrogenation: It can be produced through the hydrogenation of toluene:

- Dehydrogenation: Methylcyclohexane can be dehydrogenated back to toluene, which is a common reaction in refining processes .

- Oxidation: The oxidation of methylcyclohexane has been studied extensively, revealing complex reaction mechanisms that include low-temperature and high-temperature pathways. These studies are crucial for understanding combustion processes and optimizing fuel formulations .

Methylcyclohexane can be synthesized through various methods:

- Hydrogenation of Toluene: This is the most common method, involving the addition of hydrogen to toluene in the presence of catalysts such as platinum or palladium.

- Cyclization of Alkenes: Methylcyclohexane can also be synthesized by cyclizing alkenes through catalytic processes.

- Fractional Distillation: It can be isolated from petroleum fractions through distillation techniques .

Methylcyclohexane has several industrial applications:

- Solvent: It serves as an organic solvent in paint thinners, correction fluids, and adhesives.

- Fuel Additive: It is used in jet fuel surrogate blends and as a component to improve octane ratings in gasoline formulations.

- Chemical Intermediate: Methylcyclohexane is utilized in the production of other chemicals, including aromatic hydrocarbons like toluene .

Research on methylcyclohexane has focused on its combustion properties and reaction kinetics. Studies have developed detailed kinetic models that describe its oxidation behavior under various conditions, which are essential for optimizing its use in combustion engines and understanding its environmental impact . The interaction with other compounds during combustion leads to the formation of pollutants such as soot and unburned hydrocarbons.

Methylcyclohexane shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclohexane | C6H12 | Saturated hydrocarbon; used as a solvent and chemical feedstock. |

| Toluene | C7H8 | Aromatic hydrocarbon; used as an industrial solvent and precursor for chemicals. |

| 1-Methylcyclopentane | C6H12 | Similar structure but with a pentane ring; used as a solvent. |

| 4-Methylcyclohexanol | C7H14O | Alcohol variant; used in chemical synthesis and as a solvent. |

Uniqueness of Methylcyclohexane

Methylcyclohexane is unique due to its specific structure that allows for distinct physical properties such as lower density compared to water and its ability to exist in multiple conformations (chair forms) that influence its reactivity and stability . Its role as both a solvent and an intermediate in chemical synthesis further distinguishes it from similar compounds.

Hydrogenation of Toluene: Catalytic Pathways and Industrial Processes

The primary industrial route for methylcyclohexane production is through catalytic hydrogenation of toluene, which involves the addition of three hydrogen molecules to toluene's aromatic ring. This reaction follows the chemical equation:

CH₃C₆H₅ + 3 H₂ → CH₃C₆H₁₁

The hydrogenation process transforms the planar aromatic structure of toluene into the chair conformation of methylcyclohexane, with the methyl group preferentially occupying the equatorial position to minimize steric strain. This catalytic conversion requires precise control of reaction conditions and appropriate catalyst selection to achieve high yields and selectivity.

Catalyst Types and Performance

Various catalytic systems have been developed for toluene hydrogenation, each offering distinct advantages in terms of activity, selectivity, and stability. Noble metal catalysts, particularly platinum-based systems, demonstrate excellent performance for this transformation.

Platinum-Rhodium Bimetallic Catalysts

Bimetallic Pt-Rh catalysts supported on hollow mesoporous silica nanospheres (HMSNs) show exceptional activity for toluene hydrogenation. Studies indicate that Pt₀.₇₇Rh₁@HMSNs can achieve methylcyclohexane yields exceeding 99% under mild conditions (30°C, 0.1 MPa). The synergistic effect between platinum and rhodium enhances catalytic performance compared to monometallic counterparts.

| Catalyst Sample | Nominal Pt/Rh | Pt/Rh by ICP-OES | Pt Loading (wt%) | Rh Loading (wt%) |

|---|---|---|---|---|

| Pt@HMSNs | N/A | N/A | 3.8 | N/A |

| Pt₁₁.₁Rh₁@HMSNs | 3/1 | 11.1/1 | 5.9 | 0.28 |

| Pt₂.₅Rh₁@HMSNs | 1/1 | 2.5/1 | 1.7 | 0.35 |

| Pt₀.₇₇Rh₁@HMSNs | 1/3 | 0.77/1 | 1.2 | 0.82 |

| Rh@HMSNs | N/A | N/A | N/A | 1.6 |

Nickel-Based Catalysts

Nickel catalysts supported on various materials offer a cost-effective alternative to noble metal systems. Research demonstrates that Ni/HZSM-5(40 wt%)-HMS composite catalysts exhibit superior performance for toluene hydrogenation compared to other nickel-supported catalysts. These composite catalysts, combining microporous (HZSM-5) and mesoporous (HMS) materials, provide optimal surface area and active site accessibility.

The catalytic activity in terms of conversion, selectivity, and yield follows a hierarchical pattern, with composite catalysts outperforming single-support systems. Kinetic studies reveal that the activation energies for nickel-supported catalysts range between 44 and 182 kJ/mol, with Ni/HZSM-5-HMS showing the lowest activation energy, indicating superior catalytic efficiency.

Reaction Kinetics and Mechanisms

The hydrogenation of toluene follows complex kinetics influenced by multiple factors including temperature, pressure, and catalyst properties. Studies on nickel-supported catalysts indicate that the reaction order with respect to hydrogen ranges from 1 to 3, depending on temperature conditions. The reaction mechanism typically involves:

- Adsorption of reactants (toluene and hydrogen) on the catalyst surface

- Activation of hydrogen molecules to form reactive hydrogen species

- Sequential addition of hydrogen to the aromatic ring

- Desorption of methylcyclohexane from the catalyst surface

Competitive adsorption mechanisms between toluene and hydrogen on the catalyst surface significantly influence reaction rates and selectivity. Kinetic modeling studies demonstrate that this mechanism provides a good fit for experimental data across various catalytic systems.

Alternative Synthesis Routes: Benzene-Methane Reaction and Petroleum Refining

While hydrogenation of toluene represents the primary synthetic pathway for methylcyclohexane production, alternative routes exist with industrial significance.

Extraction from Petroleum

Benzene-Methane Reaction

Although less common industrially, methylcyclohexane can theoretically be produced through a two-step process involving benzene and methane:

- Methylation of benzene with methane to form toluene

- Hydrogenation of the resulting toluene to methylcyclohexane

This approach requires catalytic systems capable of activating the relatively inert methane molecule and directing its reaction with benzene in a selective manner.

Process Optimization: Temperature, Pressure, and Catalyst Selection

Optimizing methylcyclohexane production requires careful consideration of reaction parameters to maximize yield, selectivity, and energy efficiency.

Temperature Effects

Temperature plays a critical role in toluene hydrogenation kinetics and thermodynamics:

- At lower temperatures (30-100°C): Noble metal catalysts like Pt and Pt-Rh alloys show significant activity, allowing for energy-efficient processes.

- At moderate temperatures (130-190°C): Nickel-based catalysts exhibit optimal performance, with maximum conversion typically observed around 190°C.

- At higher temperatures (>200°C): Activity decreases due to thermodynamic limitations, as the equilibrium shifts toward dehydrogenation (the reverse reaction).

The temperature sensitivity of the reaction highlights the importance of precise thermal management in industrial processes. Experimental studies indicate an activation energy range of 44-182 kJ/mol, depending on the catalyst system employed.

Pressure Optimization

Hydrogen pressure substantially influences reaction kinetics and conversion rates:

- Increasing hydrogen partial pressure generally enhances reaction rates, particularly at lower temperatures

- Industrial processes typically operate between 0.1-20 MPa, with higher pressures favoring complete conversion

- The hydrogen-to-toluene molar ratio affects both conversion and selectivity, with optimal ratios ranging from 3:1 to 5:1

Studies on the effect of steam on toluene hydrogenation reveal that partial steam pressures between 0-10 kPa can influence both toluene conversion and methylcyclohexane selectivity, with the optimal conditions dependent on the catalyst system employed.

Catalyst Design Strategies

Advanced catalyst design has emerged as a critical factor in optimizing methylcyclohexane production:

Support Materials

The choice of catalyst support significantly impacts performance:

- Functional granular activated carbon: Provides large surface area and tunable surface chemistry through modification with sulfuric acid, hydrogen peroxide, nitric acid, or aminopropyl triethoxy silane

- Zeolite composites: HZSM-5/HMS composites offer superior performance by combining microporous and mesoporous characteristics

- MFI zeolites: Confine subnanometer metal clusters, enhancing stability and activity

Bimetallic Systems

Incorporating secondary metals into primary catalyst formulations can dramatically enhance performance:

- PtFe clusters confined within MFI zeolite demonstrate remarkable activity and stability for methylcyclohexane dehydrogenation (the reverse reaction), suggesting potential advantages for the forward hydrogenation process as well

- PtRh bimetallic catalysts show synergistic effects, with specific compositions (Pt₀.₇₇Rh₁) achieving optimal performance

- PtSn systems exhibit improved selectivity but may suffer from accelerated deactivation compared to PtFe catalysts

The catalytic dehydrogenation of methylcyclohexane represents a fundamental aromatization reaction that involves the systematic removal of three hydrogen molecules to form toluene [1] [2]. The reaction proceeds through a series of well-defined intermediate species, with each step involving specific carbon-hydrogen bond activation mechanisms that have been extensively characterized through both experimental and theoretical investigations [3].

The initial step in the dehydrogenation mechanism involves the adsorption of methylcyclohexane onto the catalyst surface, followed by the activation of the first carbon-hydrogen bond [13]. Research utilizing density functional theory calculations has demonstrated that the carbon-hydrogen bond activation occurs preferentially at specific positions on the cyclohexane ring, with the catalyst facilitating the cleavage through oxidative addition mechanisms [3]. The process begins with the formation of methylcyclohexene as the first intermediate, which retains the cyclic structure while introducing the initial degree of unsaturation [13].

Subsequent dehydrogenation steps proceed through the formation of methylcyclohexadiene intermediates before reaching the final aromatic product [2]. The stepwise nature of this transformation has been confirmed through experimental studies that successfully isolated and characterized intermediate species during the reaction progression [13]. Each dehydrogenation step requires overcoming specific activation barriers, with the catalyst providing alternative reaction pathways that significantly reduce the energy requirements compared to thermal processes [6].

The mechanism involves both beta-hydride elimination and concerted elimination pathways, depending on the specific reaction conditions and catalyst system employed [5]. Advanced spectroscopic techniques, including diffuse reflectance infrared Fourier transform spectroscopy and X-ray photoelectron spectroscopy, have provided detailed insights into the surface-bound intermediates and their binding modes [6]. These studies reveal that the carbon-hydrogen bond activation is facilitated by the metal center through coordination and subsequent bond weakening [21].

The cyclic intermediate formation follows a highly organized sequence where each hydrogen removal creates increasingly stable aromatic character in the molecule [25]. Theoretical calculations indicate that the driving force for the reaction is the substantial stabilization energy gained through complete aromatization, which provides the thermodynamic favorability for the overall transformation [26]. The reaction pathway demonstrates remarkable selectivity toward toluene formation, with minimal side reactions occurring under optimized conditions [2] [6].

Catalyst Development: Platinum-Based Systems, Bimetallic Alloys, and Zeolite Supports

Platinum-based catalysts have emerged as the most effective systems for methylcyclohexane dehydrogenation, demonstrating superior activity and selectivity compared to other transition metal catalysts [1] [2]. The development of these catalytic systems has focused on optimizing particle size, dispersion, and support interactions to maximize hydrogen evolution rates while maintaining long-term stability [27].

Monometallic platinum catalysts supported on gamma-alumina represent the benchmark system for this reaction, with extensive research demonstrating the critical importance of platinum particle size on catalytic performance [27]. Studies have shown that platinum particles with sizes ranging from 0.78 to 2.02 nanometers exhibit varying activities, with optimal performance achieved at approximately 1.58 nanometers particle size [27]. These investigations reveal that the relationship between particle size and activity results from the competition between the number of active sites and the strength of toluene adsorption [27].

The hydrogen evolution rate for optimized platinum catalysts reaches approximately 656.12 millimoles per gram of platinum per minute, representing significant improvements over earlier catalyst formulations [27]. The apparent activation energy for these systems has been determined to be 38.05 kilojoules per mole, indicating the effectiveness of platinum in lowering the energy barriers for carbon-hydrogen bond cleavage [27]. Deactivation rates as low as 0.11 percent per minute have been achieved through careful optimization of catalyst preparation and reaction conditions [27].

Bimetallic alloy systems have demonstrated enhanced performance characteristics compared to monometallic platinum catalysts [8] [9] [11]. Platinum-iron clusters encapsulated within zeolite frameworks have achieved the highest reaction rates reported to date for methylcyclohexane dehydrogenation [8]. These systems exhibit remarkably high chemoselectivity toward toluene formation, enabling hydrogen production with purity exceeding 99.9 percent [8]. The stability of these bimetallic systems extends beyond 2000 hours of continuous operation, with demonstrated regenerability over multiple reaction-regeneration cycles [8].

Platinum-tin alloy catalysts supported on alumina have shown particular promise for enhancing both activity and selectivity [11] [12]. The optimal tin-to-platinum ratio of 2:1 provides the best balance of activity, durability, and toluene selectivity among the various compositions investigated [11]. X-ray absorption fine-structure spectroscopy and infrared spectroscopy studies reveal that tin addition increases the electron density of platinum while decreasing the fraction of adjacent platinum-platinum sites [11]. These electronic and geometric modifications contribute to improved catalyst performance by reducing side reactions and enhancing resistance to deactivation [11].

Nickel-zinc bimetallic catalysts represent an important non-noble metal alternative that demonstrates selective methylcyclohexane dehydrogenation to toluene [9]. These systems achieve selectivity exceeding 99.5 percent for toluene formation while maintaining activity levels competitive with platinum-based catalysts [9]. The improved selectivity results from zinc atoms preferentially occupying low-coordination sites on the nickel surface, effectively poisoning unselective sites responsible for carbon-carbon bond dissociation [9].

Zeolite-supported metal catalysts have emerged as particularly promising systems due to their unique structural properties and confinement effects [8] [10]. The encapsulation of metal clusters within zeolite frameworks provides exceptional thermal stability while maintaining high dispersion of active sites [8]. These systems demonstrate remarkable resistance to sintering and deactivation, making them highly suitable for industrial applications [8] [10].

Kinetic and Thermodynamic Studies: Equilibrium, Activation Energy, and Deactivation Mechanisms

The thermodynamic analysis of methylcyclohexane dehydrogenation reveals that the reaction is highly endothermic, with a standard enthalpy change of 204.8 kilojoules per mole [26]. This substantial energy requirement necessitates elevated reaction temperatures, typically ranging from 250 to 450 degrees Celsius, to achieve commercially viable conversion rates [13] [15] [26]. The equilibrium constant for the reaction follows an Arrhenius-type temperature dependence, with the expression K = 3600 exp[-217650/R(1/T - 1/650)] providing accurate predictions across the relevant temperature range [26].

Detailed kinetic studies have established that the reaction follows Langmuir-Hinshelwood-Hougen-Watson kinetics, with the rate of loss of the first hydrogen molecule identified as the rate-controlling step [13] [35]. The kinetic rate expression incorporating competitive adsorption of reactants and products has been validated across wide ranges of operating conditions, including experiments conducted without hydrogen in the feed [13]. The reaction rate demonstrates complex dependencies on partial pressures of methylcyclohexane, toluene, and hydrogen, reflecting the competitive adsorption behavior on the catalyst surface [14] [18].

The apparent activation energy for methylcyclohexane dehydrogenation varies significantly depending on the catalyst system and reaction conditions employed [15] [27] [37]. Values ranging from 17.6 to 220.7 kilojoules per mole have been reported in the literature, with most platinum-based systems exhibiting activation energies between 38 and 101 kilojoules per mole [15] [27]. A comprehensive study using a commercial 0.3 weight percent platinum on alumina catalyst determined an apparent activation energy of 100.6 kilojoules per mole [15]. These variations reflect differences in catalyst preparation, support materials, and experimental conditions used in different investigations [15].

Advanced kinetic modeling based on the Horiuti-Polanyi mechanism has provided detailed insights into the elementary steps involved in the dehydrogenation process [39]. Three mechanistic schemes have been developed: competitive, non-competitive, and combined-competitive-non-competitive models, each describing different assumptions about site availability for hydrogen and hydrocarbon adsorption [39]. The competitive Horiuti-Polanyi mechanism, where hydrogen and hydrocarbons compete for identical active sites, has demonstrated the best agreement with experimental data [39].

The kinetic analysis reveals that the reaction exhibits nearly zero-order dependence on methylcyclohexane partial pressure at high pressures, while showing positive half-order dependence on hydrogen partial pressure [9] [14]. This unusual kinetic behavior indicates that hydrogenation of strongly chemisorbed intermediates originating from toluene represents the rate-determining step, highlighting the importance of hydrogen availability for maintaining catalyst activity [9]. The hydrogen-assisted desorption mechanism explains the essential role of excess hydrogen in preventing catalyst deactivation through the accumulation of strongly bound aromatic species [9].

Catalyst deactivation represents a critical concern for the practical implementation of methylcyclohexane dehydrogenation processes [17]. Long-term deactivation studies have identified two distinct deactivation processes: rapid initial deactivation completed within a few days, followed by slower long-term deactivation with half-lives extending to weeks or months [17]. The deactivation mechanisms involve both reversible and irreversible poison formation, with coke deposition identified as a primary cause of activity loss [17] [25].

Deactivation kinetics have been successfully modeled using exponential decay functions that account for both short-term and long-term effects [17]. The apparent short-term deactivation constant has been incorporated into kinetic models to provide accurate predictions of catalyst performance over extended operating periods [26] [39]. Regeneration studies demonstrate that catalyst activity can be restored through controlled oxidation treatments, making the process economically viable for industrial applications [27].

By-Product Formation: Toluene Isomerization, Aromatic Byproducts, and Oxidative Pathways

The dehydrogenation of methylcyclohexane, while highly selective toward toluene formation, produces several identifiable by-products that provide insights into competing reaction pathways and catalyst behavior [25]. Comprehensive product analysis has revealed that benzene, cyclohexane, and various ring-closed products including ethylcyclopentane and dimethylcyclopentanes represent the major by-product categories [25]. The formation of these compounds occurs through distinct mechanistic pathways that compete with the desired aromatization reaction [25].

Benzene formation represents one of the most significant by-product formation pathways, resulting from demethylation reactions that occur at elevated temperatures [25]. The yield of benzene increases substantially with temperature, reaching significant levels at reaction temperatures above 430 degrees Celsius [25]. Pressure effects on benzene formation demonstrate that higher pressures tend to suppress this undesired pathway, indicating that the demethylation reaction is favored under low-pressure conditions [25]. The formation of benzene occurs through carbon-carbon bond cleavage of the methyl group from either methylcyclohexane or toluene, representing a loss of valuable carbon atoms from the desired product [25].

Cyclohexane appears as a reaction intermediate rather than a true by-product, formed through partial hydrogenation of intermediate species during the dehydrogenation process [25]. Its presence in the product stream indicates the occurrence of competing hydrogenation reactions that can consume hydrogen and reduce overall process efficiency [25]. The cyclohexane concentration varies with reaction conditions, generally decreasing at higher temperatures where dehydrogenation reactions become more favorable [25].

Ring-closed products, including ethylcyclopentane and dimethylcyclopentanes, form through isomerization mechanisms that compete with the aromatization pathway [25]. Two distinct mechanisms have been proposed for their formation: direct isomerization of methylcyclohexane to cyclopentane derivatives followed by dehydrogenation, and initial dehydrogenation to methylcyclohexene followed by isomerization to partially dehydrogenated ring-closed products [25]. The distribution of these products varies with reaction conditions, with higher pressures generally favoring their formation over the desired toluene product [25].

Methylcyclohexene isomers represent important intermediate by-products that can provide information about the reaction mechanism and catalyst selectivity [25]. These compounds form during the initial dehydrogenation steps and can undergo further transformation through multiple pathways [25]. Their accumulation in the product stream indicates incomplete conversion and suggests opportunities for process optimization [25].

Oxidative pathways become significant when oxygen-containing compounds are present in the reaction environment or when oxygen is intentionally introduced to enhance reaction rates [22]. Under oxidative conditions, the formation of oxygenated by-products including aldehydes, ketones, and carboxylic acids has been observed [22]. These oxidative pathways can lead to catalyst deactivation through the formation of strongly adsorbed oxygen-containing species [22].

The xylene isomers, including para-xylene, meta-xylene, and ortho-xylene, can form through secondary reactions involving toluene methylation when methanol or other methylating agents are present [29]. Research has demonstrated that modified zeolite catalysts can promote selective para-xylene formation from toluene with selectivities exceeding 90 percent [29]. The formation of xylene isomers represents a potential value-added pathway, although it requires careful control of reaction conditions and catalyst formulation [29].

Aromatic by-products beyond simple benzene and xylene formation include various substituted aromatics that result from complex rearrangement and coupling reactions [20] [23]. These products typically form in small quantities but can provide valuable insights into catalyst behavior and reaction mechanisms [20]. Their formation is generally suppressed through proper catalyst design and reaction condition optimization [20].

Methylcyclohexane has emerged as one of the most promising liquid organic hydrogen carriers due to its unique combination of favorable physical and chemical properties. As a member of the cyclohexane family, methylcyclohexane offers superior hydrogen storage capabilities while maintaining excellent compatibility with existing petroleum infrastructure [1] [2] [3].

The compound's theoretical hydrogen storage capacity of 6.16-6.22 weight percent provides a volumetric hydrogen density of 47.0-47.3 kilograms of hydrogen per cubic meter, making it significantly more efficient than compressed hydrogen gas storage systems [4] [5]. This storage density, combined with its liquid state at ambient temperature and pressure, positions methylcyclohexane as an attractive solution for large-scale hydrogen storage and transportation applications [6] [7].

Direct MCH® Technology: Industrial-Scale Hydrogen Extraction and Toluene Recycling

Direct MCH® technology represents a revolutionary approach to methylcyclohexane production, developed by ENEOS Corporation as an efficient alternative to conventional two-step hydrogen storage processes. This innovative technology combines water electrolysis and methylcyclohexane production in a single electrochemical step, significantly improving overall system efficiency and reducing capital costs [16] [17] [18].

Process Innovation and Mechanism

The Direct MCH® process operates through a novel electrochemical reaction mechanism that produces methylcyclohexane directly from water and toluene using renewable electricity. In this system, water undergoes oxidation at the anode to produce oxygen, protons, and electrons, while toluene reacts with the generated protons and electrons at the cathode to form methylcyclohexane [18] [19].

This single-step process eliminates the need for separate hydrogen production and subsequent hydrogenation steps, reducing energy losses and equipment requirements. The electrochemical approach achieves current densities and reaction selectivities that enable commercial-scale production while maintaining high Faraday efficiency [16] [17].

Industrial Implementation and Scale-Up

ENEOS has successfully demonstrated the scalability of Direct MCH® technology through a series of progressively larger demonstration plants. The initial proof-of-concept involved laboratory-scale electrochemical cells, followed by a 150-kilowatt demonstration plant in Brisbane, Australia, powered by solar energy [20] [19]. The company has subsequently developed plans for a 5-megawatt electrolyzer system, representing the minimum unit for commercial-scale operations [20].

The Brisbane demonstration plant, constructed at a cost of approximately 200 million Australian dollars, produces up to 680 kilograms of hydrogen equivalent per day in the form of methylcyclohexane [21] [22]. This facility serves as a testbed for the complete supply chain, including methylcyclohexane production, transportation to Japan, and hydrogen extraction at Japanese refineries [23] [22].

Hydrogen Extraction and Dehydrogenation

The hydrogen extraction process from methylcyclohexane involves catalytic dehydrogenation at elevated temperatures, typically 250-350°C, using specialized platinum-based catalysts. The dehydrogenation reaction produces high-purity hydrogen gas and toluene as a byproduct, with the toluene being recycled back to the production facility for subsequent methylcyclohexane synthesis [24] [9].

Industrial-scale dehydrogenation systems have demonstrated methylcyclohexane conversion rates exceeding 95 percent, with toluene selectivity greater than 99 percent [24] [25]. These performance metrics indicate high efficiency in hydrogen recovery while maintaining product quality suitable for fuel cell applications [7].

Toluene Recycling and Circular Economy

The toluene recycling aspect of Direct MCH® technology creates a closed-loop system that maximizes resource efficiency. After hydrogen extraction, the resulting toluene is collected and returned to the production facility for reuse in subsequent methylcyclohexane synthesis cycles [9]. This circular approach minimizes waste generation and reduces the overall environmental impact of the hydrogen storage process.

The recycling efficiency of toluene in commercial demonstration projects has exceeded 99 percent, with minimal degradation observed over multiple hydrogenation-dehydrogenation cycles [24] [25]. This high recycling rate contributes to the economic viability of the technology by reducing raw material consumption and waste disposal costs.

Case Studies: SPERA Hydrogen System and ENEOS Infrastructure Adaptation

The commercial development of methylcyclohexane-based hydrogen storage has been demonstrated through several significant case studies, with the SPERA Hydrogen System by Chiyoda Corporation and ENEOS infrastructure adaptation projects representing the most advanced implementations of this technology [24] [9] [23].

SPERA Hydrogen System Development

The SPERA Hydrogen System, developed by Chiyoda Corporation since 2002, represents the first commercial-scale implementation of methylcyclohexane-based hydrogen storage and transportation [24] [9]. The system name derives from the Latin word "spera," meaning "to hope," reflecting the technology's potential to enable large-scale hydrogen utilization [8].

The development process began with fundamental catalyst research to address the primary technical challenge of catalyst deactivation during methylcyclohexane dehydrogenation. Chiyoda's proprietary catalyst, consisting of uniformly dispersed nano-sized platinum clusters on alumina support, achieved breakthrough performance with catalyst life exceeding 10,000 hours while maintaining methylcyclohexane conversion rates above 95 percent [24] [9].

Pilot Plant Demonstration and Performance

The SPERA Hydrogen System pilot plant, constructed at Chiyoda's Research and Development Center in Yokohama, operated at a capacity of 50 cubic meters per hour of hydrogen [9] [25]. The demonstration operation, conducted from April 2013 to November 2014, totaled approximately 10,000 hours of continuous operation, validating the commercial viability of the technology [9] [25].

Performance metrics from the pilot plant exceeded design specifications across all key parameters. The hydrogenation process achieved toluene conversion rates greater than 99 percent, with methylcyclohexane selectivity exceeding 99 percent [24] [25]. The dehydrogenation process demonstrated methylcyclohexane conversion rates above 98 percent, with toluene selectivity greater than 99 percent [24] [25].

The hydrogen generation rate exceeded 1,000 normal cubic meters per hour per cubic meter of catalyst, demonstrating the potential for commercial-scale implementation [24] [15]. The catalyst demonstrated remarkable stability, maintaining performance throughout the extended operating period without significant deactivation [9] [25].

International Supply Chain Demonstration

The world's first international hydrogen supply chain demonstration using methylcyclohexane was successfully completed in 2020, transporting hydrogen from Brunei Darussalam to Japan [9]. This project, conducted by the Advanced Hydrogen Energy Chain Association for Technology Development, demonstrated the complete supply chain from hydrogen production to end-use applications [23].

The demonstration involved producing methylcyclohexane from unused energy resources in Brunei, transporting it to Japan by conventional cargo vessel, and extracting hydrogen at a dehydrogenation facility in Kawasaki [23]. The extracted hydrogen was successfully used to power a gas turbine at the Mizue power station, demonstrating the complete energy conversion cycle.

The successful completion of this international demonstration marked a significant milestone in hydrogen supply chain development. The project validated the technical feasibility of long-distance hydrogen transportation using methylcyclohexane while confirming the economic viability of the approach compared to alternative hydrogen transport methods [9].

ENEOS Infrastructure Adaptation Projects

ENEOS Corporation has implemented comprehensive infrastructure adaptation projects to integrate methylcyclohexane-based hydrogen systems with existing refinery operations [23]. These projects demonstrate the potential for leveraging existing petroleum infrastructure for hydrogen storage and distribution applications [23].

The ENEOS adaptation strategy focuses on three primary refinery locations: Kawasaki, Wakayama, and Mizushima refineries [23]. These sites were selected based on their coastal locations, existing berth infrastructure for large vessel mooring, and proximity to major hydrogen consumers including power plants, steel mills, and petrochemical facilities [23].

Kawasaki Refinery Integration

The Kawasaki refinery project represents the most advanced implementation of methylcyclohexane infrastructure adaptation [23]. The facility, with a capacity of 247,000 barrels per day, provides existing infrastructure including storage tanks, pipelines, and loading facilities that can be adapted for methylcyclohexane handling.

The project involves constructing dehydrogenation facilities capable of processing methylcyclohexane received from overseas production facilities [23]. The extracted hydrogen will be distributed through existing pipeline infrastructure to major energy consumers in the Tokyo Bay area, including power generation plants and industrial facilities.

Commercial Scale-Up and Investment

The commercial scale-up of methylcyclohexane-based hydrogen systems requires significant capital investment but offers the potential for cost-effective hydrogen supply at industrial scales. Techno-economic analysis indicates that LOHC-supplied hydrogen refueling stations can achieve specific refueling costs between 2.1 and 3.3 euros per kilogram of hydrogen, compared to 0.89 euros per kilogram for standard hydrogen refueling systems.

The economic viability of methylcyclohexane systems depends on several factors, including the cost of renewable energy, infrastructure utilization rates, and the scale of deployment. Large-scale implementations show improved economics due to economy of scale effects, with gigawatt-scale systems potentially achieving competitive hydrogen costs [14].

Future Commercial Development

Commercial development of methylcyclohexane-based hydrogen systems continues to advance through partnerships between technology developers, energy companies, and government agencies. Chiyoda Corporation has established commercial cooperation agreements with Axens for toluene hydrogenation technology, enabling comprehensive supply chain solutions [9].

The target schedule for commercial deployment includes pilot and semi-commercial projects by the mid-2020s, with full-scale commercial operations planned for 2030 [9]. These projects will focus on establishing hydrogen supply chains in Europe and Asia, leveraging the demonstrated technical capabilities and economic viability of methylcyclohexane-based systems [9].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a faint, benzene-like odor.

Color/Form

Colorless liquid.

XLogP3

Boiling Point

100.9 °C

100.9 °C @ 760 MM HG

101 °C

214°F

Flash Point

25 °F (-4 °C)(Closed cup)

-6 °C o.c.

25°F

Vapor Density

Relative vapor density (air = 1): 3.4

Density

0.7694 @ 20 °C/4 °C

Relative density (water = 1): 0.8

0.77

LogP

log Kow = 3.61

Odor

Melting Point

-126.6 °C

-126.7 °C

-196°F

UNII

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

46.00 mmHg

46 MM HG @ 25 °C

Vapor pressure, kPa at 25 °C: 5.73

83.29 mmHg

37 mmHg

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

10120-28-2

Wikipedia

Biological Half Life

3.72 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

PREPARED BY REACTION BETWEEN BENZENE & METHANE AT HIGH TEMPERATURES.

/Methylcyclohexane/ ... occurs in certain crude petroleum oils ... separated by distillation. ... Also prepared ... by acidic hydrocracking of polycyclic aromatics.

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Petrochemical manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Cyclohexane, methyl-: ACTIVE

Analytic Laboratory Methods

NIOSH Method: 1500. Analyte: Methylcyclohexane. Matrix: Air. Procedure: GC, flame ionization detector. For methylcyclohexane this method has an estimated detection limit of 0.001 to 0.01 mg/sample with capillary column. The precision/RSD is 0.012 and the recovery is not determined. Applicability: This method is intended for determining the OSHA-regulated hydrocarbons included within the boiling point range of n-pentane through n-octane. Interferences: At high humidity, breakthrough volumes may be reduced by as much as 50%. Alcohols, ketones, ethers, and halogenated hydrocarbons, are likely interferences. If interference is suspected, use a more polar column or change column temperature.

Storage Conditions

Dates

Synthesis of 1-(

Lyndon A M Cornelius, Jianqing Li, Daniel Smith, Subramaniam Krishnananthan, Shiuhang Yip, Dauh-Rurng Wu, Joseph Pawluczyk, Darpandeep Aulakh, Amy A Sarjeant, James Kempson, Joseph A Tino, Arvind Mathur, T G Murali Dhar, Robert J CherneyPMID: 32687358 DOI: 10.1021/acs.joc.0c01169

Abstract

We describe an efficient synthetic route to differentially protected diester, 1-(-butyl) 4-methyl (1

,2

,4

)-2-methylcyclohexane-1,4-dicarboxylate (+)-

, via palladium-catalyzed methoxycarbonylation of an enol triflate derived from a Hagemann's ester derivative followed by a stereoselective Crabtree hydrogenation. Diester

is a novel chiral synthon useful in drug discovery and was instrumental in the generation of useful SAR during a RORγt inverse agonist program. In addition, we describe a second-generation synthesis of the clinical candidate BMS-986251, using diester

as a critical component.

Fungal biotransformation of short-chain n-alkylcycloalkanes

Rabea Schlüter, Anja Dallinger, Jan Kabisch, Ilka Duldhardt, Frieder SchauerPMID: 30941461 DOI: 10.1007/s00253-019-09749-4

Abstract

The cycloalkanes, comprising up to 45% of the hydrocarbon fraction, occur in crude oil or refined oil products (e.g., gasoline) mainly as alkylated cyclohexane derivatives and have been increasingly found in environmental samples of soil and water. Furthermore, short-chain alkylated cycloalkanes are components of the so-called volatile organic compounds (VOCs). This study highlights the biotransformation of methyl- and ethylcyclohexane by the alkane-assimilating yeast Candida maltosa and the phenol- and benzoate-utilizing yeast Trichosporon mucoides under laboratory conditions. In the course of this biotransformation, we detected 25 different metabolites, which were analyzed by HPLC and GC-MS. The biotransformation process of methylcyclohexane in both yeasts involve (A) ring hydroxylation at different positions (C2, C3, and C4) and subsequent oxidation to ketones as well as (B) oxidation of the alkyl side chain to hydroxylated and acid products. The yeast T. mucoides additionally performs ring hydroxylation at the C1-position and (C) oxidative decarboxylation and (D) aromatization of cyclohexanecarboxylic acid. Both yeasts also oxidized the saturated ring system and the side chain of ethylcyclohexane. However, the cyclohexylacetic acid, which was formed, seemed not to be substrate for aromatization. This is the first report of several new transformation reactions of alkylated cycloalkanes for eukaryotic microorganisms.Novel, Non-aqueous Bioconversion Systems Using Fungal Spores

Shinobu Oda, Yusuke Hayashi, Ryosuke KidoPMID: 30111681 DOI: 10.5650/jos.ess18065

Abstract

Two novel types of non-aqueous bioconversion systems using fungal spores, either adsorbed on the surface of a filter pad or entrapped in calcium alginate beads, were constructed and applied for a model reaction: reduction of benzil to benzoin by Aspergillus sojae NBRC 32074. The spores adsorbed on a filter pad catalyzed the reduction in some toxic organic solvents, such as methylcyclohexane (log P: 3.61) and din-butyl ether (3.21). For the relationship between the reduction activity and the log P value of the organic solvent, a highly positive correlation (R: 0.815) was observed. Surprisingly, the reduction proceeded in the more hydrophilic and toxic tert-butyl acetate (log P: 1.76). Glycerol was selected as the best hydride source. The higher the glycerol content, the more the benzoin was produced. While the production of benzil by spores was lower than that by mycelia in harmless di-n-hexyl ether (log P: 5.12), mycelia could not catalyze the reduction in the toxic tert-butyl acetate. In contrast, the spores entrapped in the calcium alginate beads could catalyze the reduction. Although the reduction by alginate-entrapped spores could be stably repeated 5 times in di-n-hexyl ether without a decline in the reduction activity, it was observed that the reduction activity of the spores gradually decreased after repeated reduction in tert-butyl acetate.

Effect of accelerated aging on the cross-link density of medical grade silicones

Aziza Mahomed, Negin Bagheri PormehrPMID: 27885992 DOI: 10.3233/BME-161598

Abstract

Four specimens of Nagor silicone of different hardness (soft, medium and hard) were swollen, until they reached equilibrium (i.e. constant mass) in five liquids at 25°C, before and after accelerated aging. For the specimens swollen before accelerated aging, the greatest swelling was obtained in methyl cyclohexane, while for the specimens swollen after accelerated aging, the greatest swelling was obtained in cyclohexane. The cross-link density, υ, was also calculated from the swelling measurements for all the specimens, before and after accelerated aging, using the Flory-Rehner equation. The softer silicones, which swelled the most, had lower υ values than harder silicones. The amount of swelling (measured in terms of ϕ) and υ varied significantly (p<0.05) in some cases, between the different silicone hardness and between different liquids. Furthermore, the cross-link density, υ, significantly (p<0.05) increased after accelerated aging in most liquids.Note: ϕ is defined as the volume fraction of polymer in its equilibrium swollen state. A probability value of statistical significance of 0.05 or 5% was selected, hence if a p value of less than 0.05 was obtained, the null hypothesis was rejected (i.e. significant if p<0.05).Synthesis of Concentrated Methylcyclohexane as Hydrogen Carrier through Photoelectrochemical Conversion of Toluene and Water

Yosuke Kageshima, Tsutomu Minegishi, Takashi Hisatomi, Tsuyoshi Takata, Jun Kubota, Kazunari DomenPMID: 27976520 DOI: 10.1002/cssc.201601758

Abstract

A photoelectrochemical (PEC) cell consisting of a Pt-loaded carbon black (Pt/C)-based membrane electrode assembly (MEA) and a particulate SrTiOphotoanode effected selective PEC conversion of toluene and water into methylcyclohexane (MCH) at concentrations up to >99 vol %. This cell exhibited 100 % faradaic efficiency (FE) and 18 % incident-photon-to-current conversion efficiency (IPCE) at 320 nm without an external bias voltage in the PEC hydrogenation of pure toluene. It was also found that strong alkaline conditions are beneficial with the present MEA to suppress the competitive side reaction of hydrogen evolution, resulting in a high FE of 94 % even during MCH production from 1 vol % toluene in MCH. This study successfully demonstrated that the present PEC system is capable of producing concentrated MCH as a promising hydrogen carrier and that MCH production from toluene and water represents a means of artificial photosynthesis.

Volatile organic compounds generated by cultures of bacteria and viruses associated with respiratory infections

Amir Abd El Qader, David Lieberman, Yonat Shemer Avni, Natali Svobodin, Tsilia Lazarovitch, Orli Sagi, Yehuda ZeiriPMID: 26033043 DOI: 10.1002/bmc.3494

Abstract

Respiratory infections (RI) can be viral or bacterial in origin. In either case, the invasion of the pathogen results in production and release of various volatile organic compounds (VOCs). The present study examines the VOCs released from cultures of five viruses (influenza A, influenza B, adenovirus, respiratory syncitial virus and parainfluenza 1 virus), three bacteria (Moraxella catarrhalis, Haemophilus influenzae and Legionella pneumophila) and Mycoplasma pneumoniae isolated colonies. Our results demonstrate the involvement of inflammation-induced VOCs. Two significant VOCs were identified as associated with infectious bacterial activity, heptane and methylcyclohexane. These two VOCs have been linked in previous studies to oxidative stress effects. In order to distinguish between bacterial and viral positive cultures, we performed principal component analysis including peak identity (retention time) and VOC concentration (i.e. area under the peak) revealing 1-hexanol and 1-heptadecene to be good predictors.Investigation of MCHM transport mechanisms and fate: implications for coal beneficiation

Y Thomas He, Aaron Noble, Paul ZiemkiewiczPMID: 25698101 DOI: 10.1016/j.chemosphere.2015.01.054

Abstract

4-Methyl cyclohexane methanol (MCHM) is a flotation reagent often used in fine coal beneficiation and notably involved in the January 9, 2014 Elk River chemical spill in Charleston, WV. This study investigates the mechanisms controlling the transport and fate of MCHM in coal beneficiation plants and surrounding environments. Processes such as volatilization, sorption, and leaching were evaluated through laboratory batch and column experiments. The results indicate volatilization and sorption are important mechanisms which influence the removal of MCHM from water, with sorption being the most significant removal mechanism over short time scales (<1 h). Additionally, leaching experiments show both coal and tailings have high affinity for MCHM, and this reagent does not desorb readily. Overall, the results from these experiments indicate that MCHM is either volatilized or sorbed during coal beneficiation, and it is not likely to transport out of coal beneficiation plant. Thus, use of MCHM in coal beneficiation plant is not likely to pose threat to either surface or groundwater under normal operating conditions.Self-folding of supramolecular polymers into bioinspired topology

Deepak D Prabhu, Keisuke Aratsu, Yuichi Kitamoto, Hayato Ouchi, Tomonori Ohba, Martin J Hollamby, Nobutaka Shimizu, Hideaki Takagi, Rie Haruki, Shin-Ichi Adachi, Shiki YagaiPMID: 30202785 DOI: 10.1126/sciadv.aat8466

Abstract

Folding one-dimensional polymer chains into well-defined topologies represents an important organization process for proteins, but replicating this process for supramolecular polymers remains a challenging task. We report supramolecular polymers that can fold into protein-like topologies. Our approach is based on curvature-forming supramolecular rosettes, which affords kinetic control over the extent of helical folding in the resulting supramolecular fibers by changing the cooling rate for polymerization. When using a slow cooling rate, we obtained misfolded fibers containing a minor amount of helical domains that folded on a time scale of days into unique topologies reminiscent of the protein tertiary structures. Thermodynamic analysis of fibers with varying degrees of folding revealed that the folding is accompanied by a large enthalpic gain. The self-folding proceeds via ordering of misfolded domains in the main chain using helical domains as templates, as fully misfolded fibers prepared by a fast cooling rate do not self-fold.Modeling of the Elk river spill 2014

Lucien Stolze, Federico VolpinPMID: 25813634 DOI: 10.1007/s11356-015-4331-z

Abstract

A dispersion-advection model was used to simulate the Elk river chemical spill 2014. The numerical and analytical solutions were used to predict the concentrations of 4-methylcyclohexane methanol (MCHM) at the water treatment plants located along the Elk and Kanawha rivers. The results are of similar magnitude as measured concentrations although a time-lag was found between modeled and measured plume arrival likely due to accumulation of systematic errors. Considering MCHM guidelines for drinking water, the spill represented a serious health threat through the water up taken by the treatment plant located on the Elk river and it also constituted a risk of contamination for the drinking water produced by treatment plants located on the Kanawha river.Lactones with methylcyclohexane systems obtained by chemical and microbiological methods and their antimicrobial activity

Małgorzata Grabarczyk, Katarzyna Wińska, Wanda Mączka, Anna K Żołnierczyk, Barbara Żarowska, Mirosław AniołPMID: 25690292 DOI: 10.3390/molecules20023335